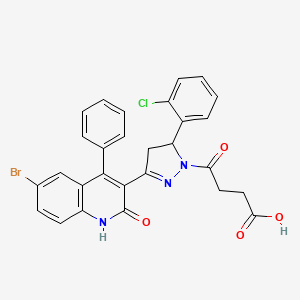

4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

CAS No.:

Cat. No.: VC18911694

Molecular Formula: C28H21BrClN3O4

Molecular Weight: 578.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C28H21BrClN3O4 |

|---|---|

| Molecular Weight | 578.8 g/mol |

| IUPAC Name | 4-[5-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(2-chlorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |

| Standard InChI | InChI=1S/C28H21BrClN3O4/c29-17-10-11-21-19(14-17)26(16-6-2-1-3-7-16)27(28(37)31-21)22-15-23(18-8-4-5-9-20(18)30)33(32-22)24(34)12-13-25(35)36/h1-11,14,23H,12-13,15H2,(H,31,37)(H,35,36) |

| Standard InChI Key | OPIVRLWGCRDIMW-UHFFFAOYSA-N |

| Canonical SMILES | C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C(=O)CCC(=O)O)C5=CC=CC=C5Cl |

Introduction

Chemical Structure and Molecular Properties

The molecular formula of 4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is C₂₈H₂₁BrClN₃O₄, with a molecular weight of 578.85 g/mol. Its structure comprises three distinct regions:

-

Quinoline core: A bicyclic aromatic system substituted with bromine at position 6, a phenyl group at position 4, and a ketone at position 2.

-

Pyrazole ring: A five-membered dihydro-pyrazole fused to the quinoline core, bearing a 2-chlorophenyl substituent.

-

Oxobutanoic acid chain: A four-carbon chain terminating in a carboxylic acid group, linked to the pyrazole nitrogen.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₈H₂₁BrClN₃O₄ |

| Molecular Weight | 578.85 g/mol |

| Functional Groups | Quinoline, pyrazole, carboxylic acid |

| Key Substituents | Bromine (C6), 2-chlorophenyl |

The bromine and chlorine atoms enhance electrophilic reactivity, while the carboxylic acid group enables hydrogen bonding and salt formation, critical for solubility and target interactions .

Synthetic Pathways and Reactivity

While no explicit synthetic route for this compound is documented in the reviewed literature, analogous methodologies from pyrazoloquinoline and oxobutanoic acid derivatives suggest plausible strategies.

Formation of the Quinoline-Pyrazole Core

Pyrazoloquinoline derivatives are commonly synthesized via condensation reactions between substituted hydrazines and carbonyl-containing precursors . For example, cyclocondensation of 6-bromo-4-phenyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde with 2-chlorophenylhydrazine could yield the dihydro-pyrazole ring.

Table 2: Hypothetical Synthetic Steps

| Step | Reaction Type | Reagents/Conditions |

|---|---|---|

| 1 | Cyclocondensation | Hydrazine, acetic acid, reflux |

| 2 | Esterification | Succinic anhydride, DMF |

| 3 | Hydrolysis | NaOH, H₂O, heat |

| Compound Class | Activity | Mechanism | Reference |

|---|---|---|---|

| Pyrazoloquinolines | Antimicrobial | Membrane disruption | |

| Oxobutanoic acid derivatives | Antitumor | Tubulin binding, cell cycle arrest |

Computational Insights

Density Functional Theory (DFT) studies on pyrazoloquinoline derivatives reveal electron-deficient regions at the pyrazole and quinoline rings, facilitating interactions with microbial enzymes or nucleic acids . For the target compound, computational modeling could predict binding affinities to targets like DNA gyrase or β-tubulin.

Challenges and Future Directions

-

Synthetic Optimization: Scaling up the proposed route requires optimizing reaction yields and purifying intermediates.

-

Target Identification: High-throughput screening and molecular docking studies are needed to identify primary biological targets.

-

Toxicity Profiling: In vitro cytotoxicity assays on non-cancerous cell lines will assess therapeutic selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume